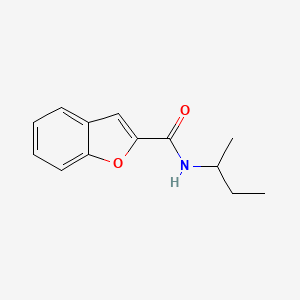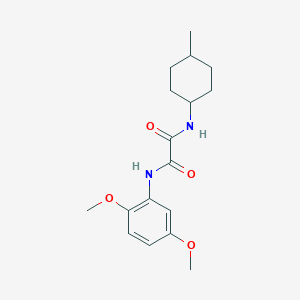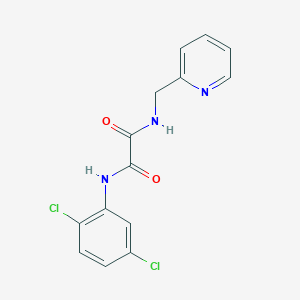
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide is a chemical compound that has been widely studied for its potential in scientific research. This compound is also known as CGP 3466B and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide has been extensively studied for its potential in scientific research. It has been found to have neuroprotective effects and has been investigated for its potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been studied for its potential in the treatment of stroke and traumatic brain injury.
Mécanisme D'action
The mechanism of action of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide involves the inhibition of the enzyme mitochondrial permeability transition pore (mPTP). This enzyme plays a role in the regulation of cell death and has been implicated in the pathogenesis of neurodegenerative diseases. By inhibiting mPTP, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide has been found to have neuroprotective effects.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide has been found to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, and to increase the production of ATP. It has also been found to protect against mitochondrial dysfunction and to improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide in lab experiments is its neuroprotective effects, which make it a useful tool for studying neurodegenerative diseases. However, one limitation is that it is not yet approved for clinical use and therefore cannot be used in human trials.
Orientations Futures
There are several future directions for research on N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide. One direction is to investigate its potential in the treatment of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to investigate its potential in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide and its effects on mitochondrial function.
Propriétés
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-12(16(21)19-11-14-5-3-4-10-18-14)20(24(2,22)23)15-8-6-13(17)7-9-15/h3-10,12H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFBBPYVAAURHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-methoxybenzamide](/img/structure/B4237979.png)




![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4238028.png)
![5,6-dichloro-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4238036.png)

![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238045.png)
![2-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238046.png)
![4-methyl-1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperidine](/img/structure/B4238051.png)

![ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4238073.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4238081.png)